molecular formula C7H6N2S B1611086 Thieno[2,3-B]pyridin-6-amine CAS No. 41449-28-9

Thieno[2,3-B]pyridin-6-amine

Cat. No. B1611086
CAS RN: 41449-28-9
M. Wt: 150.2 g/mol
InChI Key: FWAHAYWQMSIBEC-UHFFFAOYSA-N
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Description

  • Anticancer : Certain derivatives of Thieno[2,3-B]pyridin-6-amine have exhibited promising anti-proliferative activity against cancer cell lines .

Synthesis Analysis

    2-Thioxopyridine-3-carbonitrile-based reactions : Researchers have used substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. These reactions lead to the formation of Thieno[2,3-B]pyridin-6-amine derivatives . Multicomponent Synthesis : Functionalized Thieno[2,3-B]pyridin-6-amine derivatives have been synthesized through multicomponent reactions starting from specific compounds. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles yielded pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-B]pyridin-2-ones . Other Approaches : Various other methods involving cyclization processes or domino reactions have been employed to synthesize Thieno[2,3-B]pyridin-6-amine derivatives .

Scientific Research Applications

Anti-Proliferative Activities

Thieno[2,3-b]pyridines demonstrate potent anti-proliferative activities against a range of human cancer cell lines. Strategies to enhance their aqueous solubility while retaining anti-proliferative actions have been explored, leading to the synthesis of novel compounds based on the thieno[2,3-b]pyridine core structure. Some of these compounds exhibit nanomolar range IC50 values against cancer cell growth, highlighting their potential as cancer inhibitors (Haverkate et al., 2021).

Heterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carboxylate has been utilized to construct a variety of new heterocyclic systems, such as thienopyrimidinone and thienopyridine derivatives. These compounds have been fully characterized and demonstrate the synthetic utility of thieno[2,3-b]pyridine derivatives in producing diverse heterocyclic systems (Madkour et al., 2010).

Biological Interest

The reaction of thieno[2,3-b]pyridine compounds with amines has produced substances of biological interest, particularly for their antianaphylactic reactions. This demonstrates the potential of these compounds in therapeutic applications (Böhm et al., 1992).

Applications in Dyes

Thieno[2,3-b]pyridines have been utilized in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes for polyester fibers. These dyes demonstrate effective spectral characteristics and fastness properties (Ho, 2005).

Drug Discovery Building Blocks

4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines have been synthesized through regioselective bromination, showing potential as building blocks in drug discovery research due to their excellent yields in cross-coupling reactions (Lucas et al., 2015).

Synthesis of Isoquinolines and Heteroaryl Pyridines

Primary amines have been used as directing groups in the Ru-catalyzed synthesis of isoquinolines, benzoisoquinolines, and thienopyridines. This approach has resulted in the creation of a broad range of heterocyclic compounds with diverse substituents, expanding the scope of synthetic chemistry (Villuendas & Urriolabeitia, 2013).

Antimicrobial Activities

Several fused heterocycles based on thieno[2,3-b]pyridine have been synthesized, demonstrating antimicrobial and antifungal activities. These derivatives underline the potential of thieno[2,3-b]pyridine in the development of new antimicrobial agents (El-Essawy et al., 2010).

properties

IUPAC Name

thieno[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHAYWQMSIBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502262
Record name Thieno[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-B]pyridin-6-amine

CAS RN

41449-28-9
Record name Thieno[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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